4-Azido-2,2-difluorobutanoic acid
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Overview
Description
4-Azido-2,2-difluorobutanoic acid is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a butanoic acid backbone. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,2-difluorobutanoic acid typically involves the introduction of the azido group into a pre-existing fluorinated butanoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the fluorinated butanoic acid is replaced by the azido group using sodium azide (NaN3) as the azide source. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Azido-2,2-difluorobutanoic acid undergoes various types of chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.
Reduction: Palladium on carbon (Pd/C) or LiAlH4 are common reducing agents.
Substitution: Sodium azide (NaN3) is used for introducing the azido group.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Azido-2,2-difluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in living cells.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Azido-2,2-difluorobutanoic acid primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Azido-2,2-difluoropropanoic acid: Similar structure but with one less carbon atom in the backbone.
4-Azido-2,2-difluoropentanoic acid: Similar structure but with one additional carbon atom in the backbone.
2-Azido-2,2-difluoroacetic acid: Similar structure but with a shorter carbon chain.
Uniqueness
4-Azido-2,2-difluorobutanoic acid is unique due to its specific combination of an azido group and two fluorine atoms on a butanoic acid backbone. This combination imparts distinct reactivity and stability, making it particularly useful in applications requiring high reactivity and selectivity .
Properties
IUPAC Name |
4-azido-2,2-difluorobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O2/c5-4(6,3(10)11)1-2-8-9-7/h1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTHIEYJLNJXFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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